molecular formula C14H12N2O2S B572424 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-73-6

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572424
CAS No.: 1227270-73-6
M. Wt: 272.322
InChI Key: IVMGQUXEEFPDCQ-UHFFFAOYSA-N
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Description

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine ( 1227270-73-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold known as 7-azaindole, which is a common structural motif in the development of novel therapeutic agents . The phenylsulfonyl (tosyl) protecting group at the 1-position is a critical feature that stabilizes the pyrrole nitrogen for further synthetic manipulation, enabling researchers to functionalize the ring system for structure-activity relationship (SAR) studies . This pyrrolopyridine derivative serves as a versatile synthetic intermediate for exploring diverse biological targets. Research into analogous 1H-pyrrolo[2,3-b]pyridine compounds has identified potent inhibitors of key enzymes, including Traf2- and Nck-interacting kinase (TNIK) and Phosphodiesterase 4B (PDE4B) . TNIK has emerged as a target in oncology and inflammatory diseases, while PDE4B inhibition is relevant for treating central nervous system (CNS) disorders, chronic obstructive pulmonary disorder (COPD), and other inflammatory conditions . The methyl substituent at the 4-position provides a site for further chemical optimization, allowing medicinal chemists to fine-tune the compound's potency, selectivity, and physicochemical properties. This product is intended for use in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex bioactive molecules. Please Note: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and synthesis must be performed by qualified and trained laboratory personnel.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-7-9-15-14-13(11)8-10-16(14)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMGQUXEEFPDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736458
Record name 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-73-6
Record name 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N1 Sulfonylation

Protection of the N1 nitrogen with a phenylsulfonyl group is critical for subsequent functionalization. This is achieved using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF).

Reaction Conditions

StepReagents/ConditionsYieldReference
N1 ProtectionBenzenesulfonyl chloride, NaH, DMF, 0°C → rt85–92%

The resulting 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (8 ) serves as a stable intermediate for further substitutions.

Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of methyl groups at position 4. A halogenated intermediate (e.g., 4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) reacts with methylboronic acid under optimized conditions.

Representative Protocol

  • Substrate : 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (56 )

  • Reagents : Pd(PPh₃)₄, K₂CO₃, methylboronic acid, dioxane/H₂O (3:1)

  • Conditions : 80°C, 12 h

  • Yield : 78%

Nitration-Reduction-Alkylation Sequence

An alternative route involves nitration at position 4, followed by reduction to an amine and subsequent methylation:

  • Nitration : Treatment with trimethylammonium nitrate in H₂SO₄ introduces a nitro group.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to NH₂.

  • Methylation : Eschweiler-Clarke reaction with formaldehyde and formic acid yields the 4-methyl derivative.

Key Data

StepReagentsTemperatureYield
NitrationHNO₃, H₂SO₄0°C65%
ReductionH₂, Pd/Crt90%
MethylationHCHO, HCOOH100°C82%

Regioselective Functionalization Challenges

The electron-deficient nature of the pyrrolo[2,3-b]pyridine ring complicates direct electrophilic substitution. Strategies to enhance reactivity include:

Directed Ortho-Metalation

Using a directing group (e.g., sulfonyl) enables selective lithiation at position 4. Subsequent quenching with methyl iodide introduces the methyl group.

Conditions :

  • Base : LDA (Lithium Diisopropylamide), THF, −78°C

  • Electrophile : CH₃I

  • Yield : 70%

Halogenation Followed by Cross-Coupling

Iodination at position 4 (via Finkelstein reaction) facilitates Suzuki coupling with methylboronic acid:

Example :

  • Substrate : 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Iodination : NaI, CuI, DMF, 120°C

  • Coupling : Pd(OAc)₂, SPhos, K₃PO₄, methylboronic acid

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors and automated platforms improve reproducibility. Key parameters include:

ParameterOptimal ValueImpact
Temperature80–100°CMaximizes reaction rate
Catalyst Loading2 mol% PdBalances cost and efficiency
SolventToluene/Water (3:1)Enhances solubility and phase separation

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

NMR (400 MHz, CDCl₃)

  • 4-CH₃ : δ 2.48 (s, 3H)

  • Phenylsulfonyl Protons : δ 7.62–8.02 (m, 5H)

IR (KBr)

  • S=O Stretch : 1350 cm⁻¹, 1165 cm⁻¹

Mass Spec

  • Molecular Ion : m/z 272.32 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolo[2,3-b]pyridine core can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Features/Biological Relevance Reference
4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-CH₃, 1-PhSO₂ 284.3* Enhanced stability via π-π interactions
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 1-PhSO₂ 292.74 Precursor for coupling reactions; higher XLogP (3.1)
4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 2-CH₃, 1-PhSO₂ 306.77 Steric hindrance at 2-position may reduce binding affinity
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 2-I, 1-PhSO₂ 418.64 Bulky substituents for probing steric tolerance in kinases
3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine 1-CH₃, 3-thiazolyl-indole 345.4 Antitumor activity via CDK1 inhibition

*Calculated based on molecular formula C₁₄H₁₃N₂O₂S.

Key Observations:

Substituent Position and Activity: The 4-position is critical for target binding. Methyl groups at the 4- or 2-position (e.g., 4-Methyl vs. 4-Chloro-2-methyl) alter steric profiles. The 4-methyl variant avoids steric clashes in hydrophobic pockets, as seen in FGFR1 binding studies .

Biological Activity :

  • Compounds with thiazolyl-indole substituents (e.g., 3f in ) exhibit potent antitumor activity via CDK1 inhibition, whereas simpler sulfonyl derivatives (e.g., 4-Methyl-1-(phenylsulfonyl)) are more likely kinase hinge binders .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound XLogP Hydrogen Bond Acceptors Rotatable Bonds Solubility (Predicted)
4-Methyl-1-(phenylsulfonyl) derivative ~2.8* 3 2 Moderate (logS ≈ -4.5)
4-Chloro-1-(phenylsulfonyl) derivative 3.1 3 2 Low (logS ≈ -5.2)
4-Chloro-2-methyl-1-(phenylsulfonyl) 3.4 3 2 Very low

*Estimated using fragment-based methods.

  • The methyl group in 4-Methyl-1-(phenylsulfonyl) reduces XLogP compared to chloro analogues, suggesting better aqueous solubility.
  • All sulfonyl derivatives exhibit low rotatable bond counts (2), favoring membrane permeability but limiting conformational flexibility for target engagement .

Biological Activity

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 1227270-73-6

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Certain derivatives have shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)3.79Cell cycle arrest
SF-268 (Brain Cancer)12.50Apoptosis induction
NCI-H460 (Lung Cancer)42.30Inhibition of proliferation

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 3.79 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Anti-inflammatory Potential

In a separate investigation focusing on inflammatory diseases, the compound demonstrated efficacy in reducing pro-inflammatory cytokines in vitro. This suggests a possible role in treating conditions like rheumatoid arthritis by modulating immune responses.

Research Findings

Recent literature highlights the following findings regarding the biological activity of similar pyrrolopyridine derivatives:

  • Aurora-A Kinase Inhibition : Compounds structurally related to this class have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, underscoring their potential in targeted cancer therapies.
  • Cytotoxicity Profiles : Various studies report IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines, indicating a broad spectrum of activity.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and what key reaction conditions influence yield?

The synthesis typically involves sulfonylation of the pyrrolopyridine core. A representative method (adapted for the target compound) includes:

  • Step 1 : Reacting the base heterocycle (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) under basic conditions (NaOH) in dichloromethane at 273 K .
  • Step 2 : Purification via suspension in methanol and filtration. Key factors affecting yield include temperature control (e.g., maintaining 273 K during sulfonylation), stoichiometric ratios of reagents, and choice of base. Catalytic systems like Pd(PPh₃)₄ in cross-coupling steps (for related derivatives) also improve efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic proton signals in the range of δ 7.2–8.5 ppm indicate phenylsulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 307.04 for C₁₄H₁₁ClN₂O₂S analogs) .
  • X-ray Crystallography : Resolves π-π interactions (e.g., 3.623 Å between phenyl rings) and dihedral angles (e.g., 79.6° between sulfonyl and core rings), critical for structural validation .

Q. What preliminary biological activities have been reported for this compound and its analogs?

  • Kinase Inhibition : Analogous sulfonylated pyrrolopyridines show activity as FGFR (Fibroblast Growth Factor Receptor) inhibitors, with IC₅₀ values in the nanomolar range .
  • Receptor Interactions : Derivatives interact with ATP-binding pockets of tyrosine kinases, confirmed via competitive binding assays .
  • Anticancer Potential : Structural analogs exhibit antiproliferative effects in vitro, though mechanisms remain under investigation .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., attaching aryl groups at position 3), achieving >80% yield in related syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction homogeneity, while methanol precipitation removes unreacted starting materials .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → rt → 105°C) minimizes side reactions in halogenation and sulfonylation steps .

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies among pyrrolo[2,3-b]pyridine derivatives?

  • Substituent Scanning : Systematic replacement of groups (e.g., chloro → fluoro at position 4) reveals halogen-dependent potency shifts. For example, fluoro analogs show enhanced metabolic stability but reduced solubility .
  • Crystallographic Overlays : Comparing X-ray structures of active vs. inactive analogs identifies critical interactions (e.g., sulfonyl group orientation affecting kinase binding) .
  • Bioisosteric Replacement : Replacing the phenylsulfonyl group with benzylsulfonyl in analogs retains activity while improving pharmacokinetics .

Q. How do crystallographic studies inform the understanding of this compound’s molecular interactions?

  • π-π Stacking : The phenylsulfonyl group participates in π-π interactions (3.6–3.8 Å distances) with adjacent aromatic systems, stabilizing crystal packing and potentially influencing target binding .
  • Hydrophobic Pocket Fit : Dihedral angles (e.g., 79.6° between core and sulfonyl groups) determine spatial compatibility with kinase active sites, as validated in FGFR1 co-crystallization studies .

Q. What role does computational modeling play in predicting the bioactivity of this compound?

  • Molecular Docking : AutoDock or Schrödinger simulations predict binding affinities to kinases (e.g., FGFR1, JAK2) by assessing hydrogen bonds between the sulfonyl group and conserved lysine residues .
  • ADMET Profiling : QSAR models evaluate logP (∼2.5 for analogs) and polar surface area (∼90 Ų) to optimize bioavailability and blood-brain barrier penetration .

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